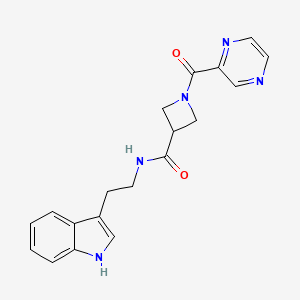
N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as IPA-3, and it has been shown to have a significant impact on various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally similar to N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been synthesized to explore their potential biological activities. Studies detail the synthesis of derivatives involving pyrazole, pyrimidine, and azetidine rings through various chemical reactions. These syntheses involve the use of hydrazine hydrate, acetylacetone, and other reagents to yield compounds with potential biological activities (Hassan, Hafez, & Osman, 2014; Abdallah, 2007).
Cytotoxicity and Anticancer Potential
Several studies have been conducted to assess the cytotoxicity of compounds similar to this compound against various cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential applications in anticancer therapy (Bu, Chen, Deady, & Denny, 2002).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored, with some demonstrating significant activity against a range of bacterial and fungal pathogens. This suggests potential applications in the development of new antimicrobial agents (Hassan, 2013; Ayyash & Habeeb, 2019).
Ethylene Biosynthesis Inhibition
In the context of plant biology, derivatives of pyrazinecarboxamide, similar to the compound of interest, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These findings suggest potential applications in agriculture to reduce postharvest loss by delaying the ripening and senescence of fruits and flowers (Sun et al., 2017).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(14-11-24(12-14)19(26)17-10-20-7-8-21-17)22-6-5-13-9-23-16-4-2-1-3-15(13)16/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSHBZDWIJNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


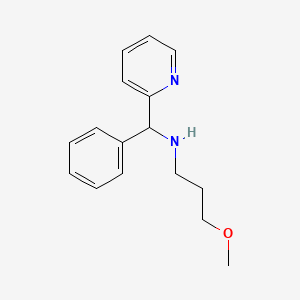
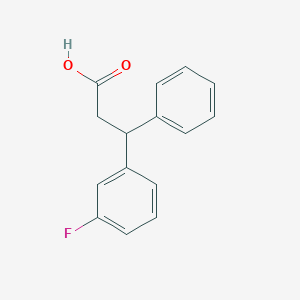

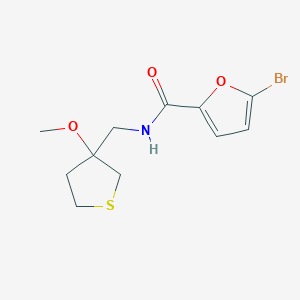

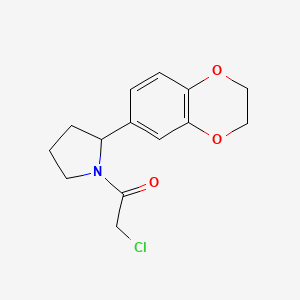
![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)
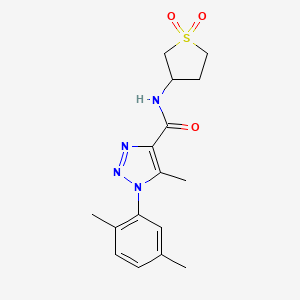
![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)


